
Cholestane, (5a,14b,17a,20S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholestane, (5a,14b,17a,20S)-, is a saturated tetracyclic triterpene with the molecular formula C27H48 . It is a diagenetic product of cholesterol and is one of the most abundant biomarkers in the rock record . Cholestane is often found in petroleum deposits and is used as an indicator of ancient animal life .
準備方法
Synthetic Routes and Reaction Conditions
Cholestane can be synthesized through the reduction of cholesterol. One common method involves the use of the Huang-Minlon modification of the Wolff-Kishner reduction . This method reduces the carbonyl group in cholesterol to a methylene group, resulting in the formation of cholestane.
Industrial Production Methods
Industrial production of cholestane typically involves the extraction and purification of cholesterol from animal sources, followed by chemical reduction processes to convert cholesterol into cholestane .
化学反応の分析
Types of Reactions
Cholestane undergoes various chemical reactions, including:
Oxidation: Cholestane can be oxidized to form cholestanone.
Reduction: Cholestane is formed through the reduction of cholesterol.
Substitution: Halogenation reactions can introduce halogen atoms into the cholestane molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Wolff-Kishner reduction uses hydrazine (N2H4) and a strong base such as potassium hydroxide (KOH).
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Cholestanone
Reduction: Cholestane
Substitution: Halogenated cholestane derivatives
科学的研究の応用
Cholestane has several scientific research applications:
Chemistry: Used as a biomarker in geochemical studies to trace the presence of ancient animal life.
Biology: Helps in understanding the diagenetic processes of cholesterol in biological systems.
Medicine: Cholestane derivatives are studied for their potential therapeutic properties.
Industry: Used in the analysis of organic compounds in petroleum.
作用機序
Cholestane exerts its effects primarily through its role as a biomarker. It is formed by the diagenesis of cholesterol, which involves the loss of functional groups and saturation of double bonds . This process maintains the stereochemistry of the original cholesterol molecule, allowing cholestane to serve as an indicator of ancient biological activity .
類似化合物との比較
Cholestane is similar to other steranes, such as:
- Coprostane
- 20R-5α(H),14β(H)-17β(H)-Sterane
- 20S-5α(H),14β(H)-17β(H)-Sterane
Uniqueness
Cholestane is unique due to its specific stereochemical configuration and its role as a biomarker for ancient animal life . Unlike other steranes, cholestane is a direct product of cholesterol diagenesis, making it a valuable tool in geochemical and evolutionary studies .
特性
CAS番号 |
69483-46-1 |
|---|---|
分子式 |
C27H48 |
分子量 |
372.7 g/mol |
IUPAC名 |
(5R,8R,9S,10S,13R,14R,17S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22-,23-,24+,25-,26-,27+/m0/s1 |
InChIキー |
XIIAYQZJNBULGD-JJNQFABQSA-N |
異性体SMILES |
C[C@@H](CCCC(C)C)[C@@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


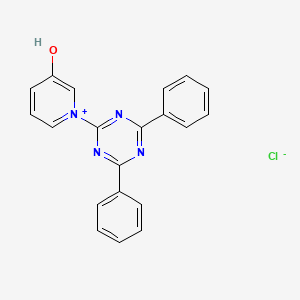
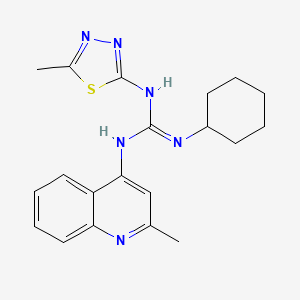
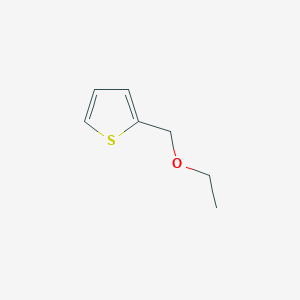
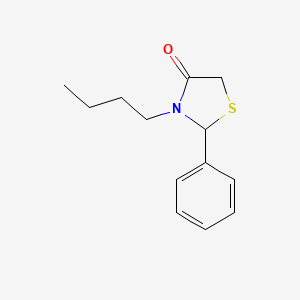

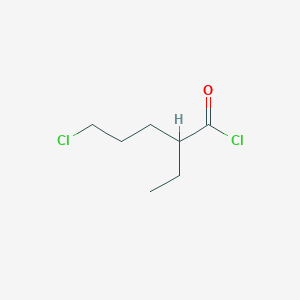
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
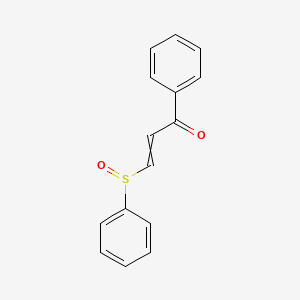
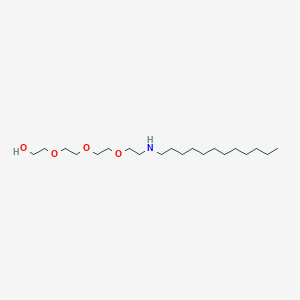
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)

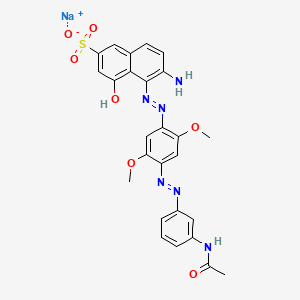
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)

